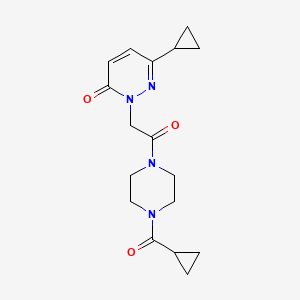
2-(2-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds involving piperazine structures often employs techniques such as N-acyliminium ion chemistry for the construction of 2,6-bridged piperazine-3-ones, starting from alpha-amino acids. This method showcases the versatility of piperazine derivatives in organic synthesis, providing a foundation for generating compounds with complex structures (Veerman et al., 2003). Additionally, the reductive amination method has been applied to synthesize piperazine derivatives, indicating the adaptability of this scaffold in the creation of pharmacologically relevant molecules (Mallikarjuna et al., 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives often features significant interactions, such as intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds, contributing to the stability and reactivity of these compounds. These structural attributes are crucial for understanding the chemical behavior and potential applications of the compounds in medicinal chemistry (Wang et al., 2006).
Chemical Reactions and Properties
Piperazine derivatives exhibit a wide range of chemical reactions, including substitution, cyclization, and interaction with nucleophiles, reflecting their functional versatility. These reactions are essential for the synthesis of complex molecules with potential therapeutic applications. The reactivity of these compounds can be manipulated through the introduction of various substituents, enabling the synthesis of molecules with desired properties and activities (Garve et al., 2017).
Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-(2-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is part of a broader class of compounds that have been synthesized for various scientific research applications. These applications often focus on the development of new pharmaceutical agents, studying chemical reactions, and understanding the structural basis of compound interactions with biological targets. For instance, Veerman et al. (2003) described the synthesis of 2,6-bridged piperazine-3-ones, highlighting the use of N-acyliminium ion chemistry for introducing various side chains, which could be analogous to the structural manipulation in the target compound (Veerman et al., 2003).
Pharmaceutical Development
In the realm of pharmaceutical development, such compounds are often explored for their potential as therapeutic agents. Analogues and derivatives based on the core structure of the target compound may be evaluated for antibacterial, antifungal, or antimalarial activities. For example, compounds with modifications on the piperazine ring have been assessed for their roles in antibacterial agents, as demonstrated by Kiely et al. (1991), who explored the activity of quinolone and naphthyridine derivatives against various pathogens (Kiely et al., 1991).
Enzyme Inhibition and Biological Activity
The structural features of such compounds, including the cyclopropane and piperazine motifs, are crucial for interacting with biological targets. Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker and investigated their inhibitory activity against bacterial biofilms and the MurB enzyme, showcasing the potential of these structures in addressing biofilm-associated infections and resistance mechanisms (Mekky & Sanad, 2020).
Material Science and Polymer Chemistry
Beyond pharmaceutical applications, the synthesis and functionalization techniques used to create such compounds are valuable in material science and polymer chemistry. Hattori and Kinoshita (1979) detailed the synthesis of polyamides containing theophylline and thymine, utilizing diamines and piperazine in the process, which underscores the versatility of piperazine-based compounds in creating novel materials with specific chemical and physical properties (Hattori & Kinoshita, 1979).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethyl]-6-cyclopropylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c22-15-6-5-14(12-1-2-12)18-21(15)11-16(23)19-7-9-20(10-8-19)17(24)13-3-4-13/h5-6,12-13H,1-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWKOAZVGDOOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


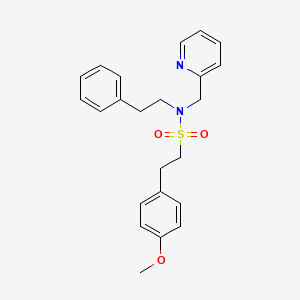
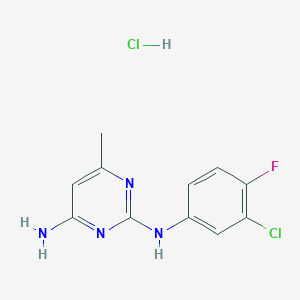
![3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2498207.png)
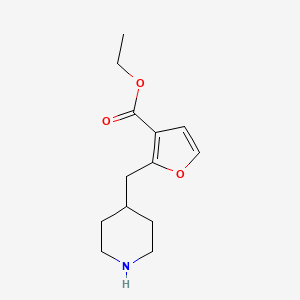
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2498211.png)

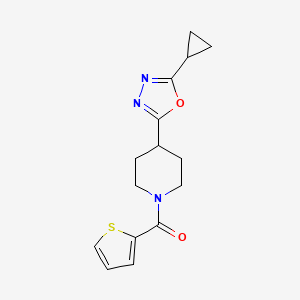
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide](/img/structure/B2498216.png)
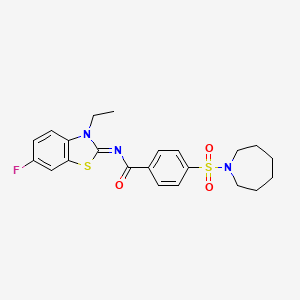
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2498218.png)

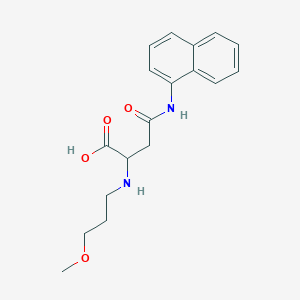
![benzyl (2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2498223.png)